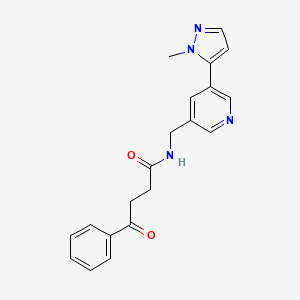

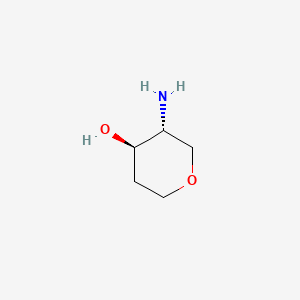

![molecular formula C18H13ClN4S2 B2873340 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide CAS No. 478247-62-0](/img/structure/B2873340.png)

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolopyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring. This core is substituted with phenyl rings and a methylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazolopyrimidine) would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methylsulfanyl group might be susceptible to oxidation, and the aromatic rings might undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Antiproliferative Agent Development

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as promising antiproliferative agents. The presence of the pyrazolopyrimidine scaffold is structurally similar to tyrosine kinase inhibitors, which are crucial in cancer treatment . This compound could be synthesized and tested for its efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), potentially leading to the development of new anticancer drugs.

Enzyme Inhibition for Cancer Therapy

The compound’s derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is an appealing target for selective cancer therapies . Research could focus on the compound’s ability to inhibit CDK2/cyclin A2, affecting cell cycle progression and inducing apoptosis in tumor cells.

Antimicrobial and Antifungal Applications

Pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial and antifungal properties. The compound could be explored for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics and antifungal medications .

Analgesic and Anti-inflammatory Research

Compounds with the pyrazolopyrimidine core have been associated with anti-inflammatory and analgesic activities. Investigating this compound’s ability to modulate inflammatory pathways and pain perception could lead to the discovery of new pain management therapies .

Hypotensive Drug Development

Some pyrazolopyrimidine derivatives have shown hypotensive effects. Research into this compound’s potential as a hypotensive agent could provide insights into new treatments for high blood pressure and related cardiovascular conditions .

Antihistaminic Activity

The compound’s structure suggests it may have antihistaminic properties, which could be beneficial in treating allergic reactions. Studies could be conducted to assess its efficacy as an antihistamine, offering an alternative to existing allergy medications .

Mecanismo De Acción

Target of Action

The compound, also known as 4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities and are often used in the development of new therapies . They have been found to inhibit certain enzymes such as CDK2 (Cyclin-Dependent Kinase 2) and EGFR (Epidermal Growth Factor Receptor), which play crucial roles in cell proliferation and growth .

Mode of Action

The compound interacts with its targets (CDK2 and EGFR) by fitting into their active sites, disrupting the signals that stimulate the proliferation of malignant cells . This results in the inhibition of these enzymes, thereby preventing the phosphorylation of key components for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 and EGFR disrupts several biochemical pathways. CDK2 is responsible for cell cycle progression, and its inhibition can lead to cell cycle arrest . EGFR is involved in numerous cellular processes, including cell growth, differentiation, and survival . Its inhibition can lead to the suppression of these processes, thereby inhibiting tumor growth .

Pharmacokinetics

In silico admet studies of similar pyrazolo[3,4-d]pyrimidine derivatives have shown suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds .

Result of Action

The inhibition of CDK2 and EGFR by this compound leads to significant alterations in cell cycle progression and induces apoptosis within certain cell lines . This results in the inhibition of cell proliferation and the induction of cell death, thereby exhibiting its anticancer activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4S2/c1-24-18-21-16-13(11-20-23(16)12-7-3-2-4-8-12)17(22-18)25-15-10-6-5-9-14(15)19/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZSISGUIMJNID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)

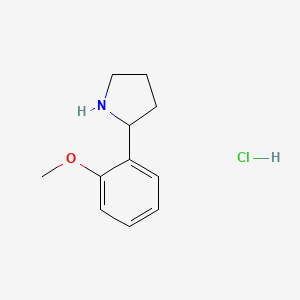

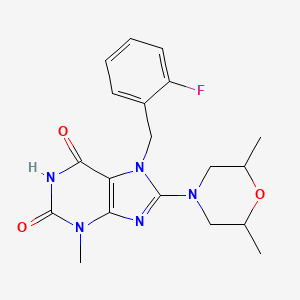

![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)

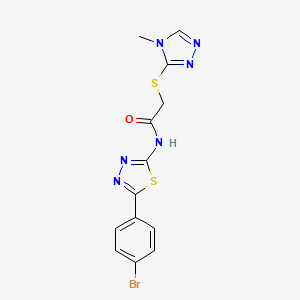

![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)

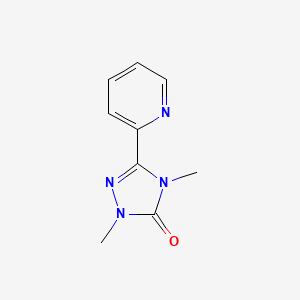

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)

![6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)

![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)